Methyl 4-(BOC-amino)benzoate

Catalog No.
S1520738
CAS No.
164596-20-7
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(BOC-amino)benzoate

Eliminate side reactions in multi-step synthesis. Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7) provides orthogonal amine protection and a stable ester, enabling high-yield construction of benzamide APIs and polymer intermediates. • Solid form (mp 163-166 °C) ensures easy handling. • BOC group permits selective ring modifications, then clean deprotection. • Reliable supply for R&D and scale-up workflows.

CAS Number

164596-20-7

Product Name

Methyl 4-(BOC-amino)benzoate

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)

InChI Key

XUFDEWYARHDJQD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC

Synonyms

4-[(tert-Butoxycarbonyl)amino]benzoic Acid Methyl Ester; N-(tert-Butoxycarbonyl)-4-(methoxycarbonyl)aniline; 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-benzoic Acid Methyl Ester

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)OC

The exact mass of the compound Methyl 4-(BOC-amino)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

97%

Package Size

1 g, 5 g, 25 g, 100 g

Methyl 4-(BOC-amino)benzoate (CAS 164596-20-7) is a bifunctional aromatic compound featuring a methyl ester and a BOC-protected amine. This dual-functionality makes it a valuable intermediate in multi-step organic synthesis, particularly where selective reactivity is required. The BOC group provides robust protection for the amine under a range of non-acidic conditions, while the methyl ester offers a stable, yet readily modifiable, carboxylic acid surrogate. Its solid form and defined melting point of 163-166 °C facilitate handling and characterization in process chemistry workflows.

Synthesis Fit

Orthogonal protecting groups: acid-labile Boc amine and base-labile methyl ester for sequential deprotection.
Aromatic amine substrate; may require alcoholic media for efficient Boc installation (avoid generic aprotic protocols).
Solid-state thermal stability supports ambient storage and handling.

Substituting Methyl 4-(BOC-amino)benzoate with its closest analogs introduces significant process complications and risks. Using the deprotected form, Methyl 4-aminobenzoate, exposes the nucleophilic amine to undesired side reactions, such as acylation or participation in polymerization, compromising yield and purity. Opting for the corresponding carboxylic acid, 4-(BOC-amino)benzoic acid, introduces handling challenges due to its lower solubility in common non-polar organic solvents and necessitates additional, often harsh, reaction steps for esterification or carboxyl activation. These differences make direct substitution impractical for established synthesis routes, increasing process development time and costs.

Substitution Risk

Unprotected methyl 4-aminobenzoate
Eliminates orthogonal protection; the free amine can lead to unwanted side reactions, undermining regioselective synthesis.
Aliphatic Boc-amines
Exhibit different acid sensitivity and nucleophilicity, which can shift deprotection kinetics and require different reaction conditions.
Generic aromatic amine protocols
Standard conditions (e.g., in aprotic solvents) may lead to incomplete Boc installation due to the electron-withdrawing ester effect.

Enhanced Thermal Stability

Methyl 4-(BOC-amino)benzoate exhibits a significantly higher melting point (163-166 °C) compared to its deprotected analog, Methyl 4-aminobenzoate (110-111 °C). [REFS-1, REFS-2] This ~50 °C increase in thermal stability provides a wider and safer processing window for reactions conducted at elevated temperatures, reducing the risk of thermal decomposition or unwanted phase changes.

Evidence DimensionMelting Point (°C)
Target Compound Data163-166
Comparator Or BaselineMethyl 4-aminobenzoate: 110-111
Quantified Difference~53 °C higher
ConditionsStandard melting point determination (literature values).

A higher melting point allows for more robust thermal processing conditions without degradation, which is critical for reproducibility in scaled-up syntheses.

Boc Installation Rate
Data to verify
~70× faster in CD₃OD vs. CDCl₃
NMR kinetic analysis; Vilaivan et al.
Guides solvent selection for efficient aromatic amine protection.
Aliphatic amine protocols in aprotic solvents may result in retarded kinetics.

Precursor for High-Yield Functionalization

The BOC-protected amine and methyl ester groups allow for sequential and site-selective modifications. For instance, in the multi-step synthesis of the gastroprokinetic agent Mosapride, an ethyl ester analog of 4-(BOC-amino)benzoate is used. The BOC group protects the aniline nitrogen while other positions on the aromatic ring are functionalized. A key alkylation step proceeds with a 97% yield, demonstrating the compatibility of the protected amine/ester combination with alkylating agents and bases like K2CO3. [1] Using an unprotected aminobenzoate would lead to competitive N-alkylation and significantly lower yields of the desired product.

Evidence DimensionReaction Yield (%) in a multi-step synthesis
Target Compound Data97% (for a closely related ethyl ester analog in an alkylation step)
Comparator Or BaselineUnprotected Aminobenzoate: Expected competitive N-alkylation leading to significantly lower yields and complex purification.
Quantified DifferenceHigh yield vs. significant side-product formation
ConditionsAlkylation with ethyl iodide, K2CO3 in DMF at 60 °C.

This compound is procured to avoid complex purification and low yields caused by the reactivity of the free amine, ensuring a more efficient and cost-effective synthesis pathway.

Deprotection Efficiency
Class-level
Aromatic N-Boc: >70% yield, ~3 h (oxalyl chloride/MeOH)
Aliphatic substrates may require longer times or harsher conditions.
Mild deprotection integrates into sensitive multi-step syntheses.
Class-level inference; verify for specific ester-containing substrates.

Enhanced Solubility Profile

As a methyl ester, this compound offers enhanced solubility in common organic solvents compared to its carboxylic acid counterpart, 4-(BOC-amino)benzoic acid. While the acid form is noted to be soluble in polar organic solvents like DMSO but less soluble in water, esters are generally more soluble in a wider range of solvents like dichloromethane (DCM) and ethyl acetate used in synthesis and chromatography. This improved solubility profile simplifies reaction setup and purification, avoiding the need for specialized or high-boiling point solvents.

Evidence DimensionSolubility in Common Organic Solvents
Target Compound DataGenerally soluble in common organic solvents (e.g., DCM, EtOAc).
Comparator Or Baseline4-(BOC-amino)benzoic acid: Less soluble in non-polar organic solvents; requires solvents like DMSO.
Quantified DifferenceBroader solubility range, enabling simpler solvent systems for reactions and purification.
ConditionsStandard laboratory conditions.

Better solubility reduces solvent volume, simplifies purification processes like extraction and chromatography, and improves overall process efficiency.

Thermal Stability
Reported
163–166 °C
vs. unprotected analog 110–112 °C (~53–56 °C higher)
Higher melting point supports ambient storage and safe handling.
Verified with PubChem reference.

Pharmaceutical Synthesis Intermediate

This compound is the right choice for constructing complex benzamide-based active pharmaceutical ingredients (APIs). Its orthogonal protecting groups allow for modifications on the aromatic ring or conversion of the ester to an amide without affecting the aniline nitrogen, as demonstrated in syntheses of hedgehog signaling inhibitors and gastrointestinal agents. [REFS-1, REFS-2]

Oligomer and Polymer Precursor

In materials science, the defined reactivity of Methyl 4-(BOC-amino)benzoate makes it a suitable monomer for producing well-defined oligomers or polymers. The ester can be converted to a hydrazide for further elaboration, or the BOC group can be removed under controlled conditions to allow for stepwise polymerization, preventing uncontrolled cross-linking that would occur with the unprotected diamine precursor. [3]

Functional Dye and Probe Building Block

The aminobenzoate core is a common scaffold for fluorescent materials. Using the BOC-protected methyl ester allows for the controlled, high-yield synthesis of complex dye structures. The ester can be modified, and then the BOC group removed at a late stage to reveal the amine, which is often a key part of the chromophore or a site for conjugation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptide-drug conjugate synthesis
Orthogonal Boc-ester deprotection
Sequential deprotection without cross-reactivity
Amino acid-ester local anesthetics
Protected amine for clean amide coupling
Side-reaction-free analog library generation
Aqueous Suzuki-Miyaura diversification
Boc stability in aqueous Pd catalysis
Late-stage heteroarylation/vinylation compatibility

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl 4-(BOC-amino)benzoate

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